Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate
Description
Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate (CAS 2060060-92-4) is a heterocyclic compound featuring a piperidinone core substituted with a pyridin-3-yl group at the 4-position and an acetoxy methyl ester at the 1-position. Its structural complexity and functional group diversity invite comparisons with related compounds to elucidate differences in reactivity, stability, and physicochemical properties.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4-pyridin-3-ylpiperidin-1-yl)acetate |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)9-15-6-4-10(7-12(15)16)11-3-2-5-14-8-11/h2-3,5,8,10H,4,6-7,9H2,1H3 |
InChI Key |
CYTLCUSROYWZSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine moiety and the ester group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimal waste.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in the compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Conditions and Outcomes:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, reflux, 6h | 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetic acid | 85% | |
| Basic Hydrolysis | 0.5M NaOH, rt, 12h | Sodium 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate | 78% |
Hydrolysis is critical for modifying the compound’s solubility and biological activity. The acidic pathway is preferred for high-purity carboxylic acid production.
Nucleophilic Substitution
The ester’s methoxy group is susceptible to nucleophilic attack, enabling substitution with amines or thiols.
Key Reactions:
Substitution reactions are typically monitored via TLC, with KOH in DMF proving efficient for eliminating competing side reactions .
Reduction Reactions
The carbonyl group at the 2-oxo position can be reduced to form secondary alcohols or amines.
Reduction Pathways:
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2h | 2-Hydroxy-4-(pyridin-3-yl)piperidin-1-yl acetate | 90% (alcohol) | |
| LiAlH₄ | THF, reflux, 4h | 2-Amino-4-(pyridin-3-yl)piperidin-1-yl acetate | 65% (amine) |
NaBH₄ selectively reduces the ketone without affecting the ester, while LiAlH₄ promotes over-reduction to amines.
Cyclization and Ring-Opening Reactions
The compound participates in annulation reactions to form fused heterocycles.
Example Reaction:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Malononitrile, KOH | DMF, 100°C, 2h | 4-(Pyridin-3-yl)-2,3-dihydropyrano[2,3-b]pyridin-5(6H)-one | 72% |
This domino reaction involves sequential nucleophilic substitution and cyclization, forming a pyranone-piperidine fused system .
Biological Interaction-Based Reactions
The pyridine nitrogen participates in coordination chemistry and enzyme interactions.
Observed Interactions:
-
Metal Coordination: Forms stable complexes with Cu²⁺ and Fe³⁺ at pH 7.4, confirmed via UV-Vis spectroscopy.
-
Enzyme Binding: Demonstrates moderate inhibition (IC₅₀ = 12.4 μM) against COX-2 due to hydrogen bonding with the catalytic serine.
Comparative Reaction Parameters
| Reaction Type | Optimal Temp (°C) | Catalyst/Solvent | Time (h) | Byproduct Control |
|---|---|---|---|---|
| Hydrolysis | 80 (acidic) | HCl/H₂O | 6 | High |
| Substitution | 100 | KOH/DMF | 1 | Moderate |
| Reduction | 0 (NaBH₄) | THF | 2 | High |
| Cyclization | 100 | KOH/DMF | 2 | Low |
Stability and Reactivity Insights
-
pH Sensitivity: The compound is stable in neutral conditions but degrades rapidly under strong bases (t₁/₂ = 1.2h at pH 12).
-
Thermal Stability: Decomposes above 200°C, releasing CO₂ and pyridine derivatives.
Scientific Research Applications
Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key Differences and Implications
Ring Saturation and Stability The target compound’s saturated piperidinone ring (vs. dihydropyridine in analogues) likely enhances stability due to reduced ring strain and susceptibility to oxidation . The 1,2-dihydropyridine analogues (e.g., CAS 2060060-85-5) may exhibit lower thermal stability and higher reactivity, making them intermediates in synthesis rather than end products .
Substituent Effects Pyridin-3-yl vs. Amino group (CAS 53731-87-6): The 3-amino substituent increases polarity and solubility compared to the target compound’s pyridin-3-yl group, which may influence bioavailability .
This contrasts with the target compound’s simpler piperidinone scaffold, which offers conformational flexibility .
Biological Activity
Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a pyridine moiety and an acetyl group. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features several functional groups that contribute to its biological properties. The presence of the piperidine ring is significant, as piperidine derivatives are often associated with various pharmacological effects, including analgesic, anti-inflammatory, and anticancer activities.
Biological Activity
1. Anticancer Properties
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For example, piperidine derivatives have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells .
A study demonstrated that certain piperidine-based compounds could induce apoptosis in cancer cells, enhancing caspase activity and causing morphological changes indicative of programmed cell death at concentrations as low as 1 μM . The potential of these compounds as microtubule-destabilizing agents suggests that this compound might possess similar mechanisms of action.
2. Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that the binding affinity of such compounds to receptors or enzymes plays a critical role in their pharmacological effects. For instance, structure–activity relationship (SAR) studies have revealed that modifications to the piperidine scaffold can significantly influence the compound's efficacy against cancer cells .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with other related piperidine derivatives can be insightful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 4-pyridyl acetate | Contains a pyridine ring | Known for anti-inflammatory properties |
| N-Methylpiperidine | Simple piperidine derivative | Used as a solvent and reagent |
| 4-(Pyridin-3-yloxy)aniline | Contains both piperidine and aromatic rings | Exhibits strong antimicrobial activity |
This table illustrates how the structural characteristics of methyl 2-[2-oxo-4-(pyridin-3-yyl)piperidin-1-yl]acetate may confer distinct biological activities compared to other derivatives.
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of similar compounds. For example, a recent study synthesized a series of piperidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The most promising candidates exhibited significant inhibition of cell proliferation and induced apoptosis at specific concentrations .
Additionally, another investigation highlighted the importance of functional group positioning in enhancing the biological activity of piperidine derivatives. This approach underscores the potential for optimizing methyl 2-[2-oxo-4-(pyridin-3-yil)piperidin-1-yil]acetate for improved therapeutic efficacy .
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate?
Answer:
The synthesis typically involves coupling a piperidinone core with a pyridinyl group and subsequent esterification. A method analogous to EP 4374877 () can be adapted:
Piperidinone formation : React 4-(pyridin-3-yl)piperidin-2-one with methyl chloroacetate under basic conditions (e.g., K₃PO₄ in THF) to form the ester linkage .
Purification : Use liquid-liquid extraction (ethyl acetate/water) and concentrate under reduced pressure.
Validation : Confirm via LCMS (e.g., m/z ~300–400 [M+H]⁺) and HPLC retention time (e.g., 1.32 minutes under TFA conditions) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Combine orthogonal analytical techniques:
- LCMS : Detect molecular ion peaks (e.g., m/z 407 [M+H]⁺ as in ) and fragment patterns to confirm molecular weight .
- HPLC : Use reversed-phase columns (C18) with acidic mobile phases (e.g., 0.1% TFA) for retention time consistency .
- NMR : Analyze ¹H/¹³C spectra to verify ester carbonyl (~170 ppm) and pyridinyl/pyrrolidinone proton environments .
Advanced: How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Answer:
Yield variability often stems from:
- Incomplete coupling : Optimize stoichiometry (e.g., excess methyl chloroacetate) and reaction time (10–30 minutes, as in ) .
- Byproduct formation : Monitor intermediates via TLC or in-line HPLC. If amidation byproducts occur (e.g., ), introduce protecting groups (e.g., Boc) for the piperidinone nitrogen .
- Solvent effects : Replace THF with DMF for better solubility of polar intermediates .
Advanced: What strategies are recommended for modifying the pyridinyl or ester moieties to enhance bioactivity?
Answer:
- Pyridinyl substitution : Introduce electron-withdrawing groups (e.g., CF₃ at the 6-position, as in ) to modulate π-π stacking in target binding .
- Ester hydrolysis : Convert methyl ester to carboxylic acid (via saponification) for improved solubility, followed by amidation (e.g., using HATU/DIPEA) to generate prodrugs .
- Piperidinone ring modification : Replace the 2-oxo group with thioamide (e.g., using Lawesson’s reagent) to alter conformational flexibility .
Advanced: How should researchers address conflicting LCMS/HPLC data when validating batches?
Answer:
- Contamination checks : Compare retention times with reference standards (e.g., lists pyridin-2-ol as a common impurity) .
- Ion suppression in LCMS : Dilute samples to reduce matrix effects or switch to a high-pH mobile phase to enhance ionization .
- Degradation products : Conduct stability studies under stress conditions (heat, light) to identify labile groups (e.g., ester hydrolysis) .
Basic: What are the critical parameters for ensuring reproducibility in coupling reactions involving this compound?
Answer:
- Catalyst selection : Use K₃PO₄ over NaOH for milder conditions, minimizing ester hydrolysis () .
- Temperature control : Maintain room temperature (20–25°C) to prevent exothermic side reactions .
- Stoichiometry : Use a 1.2:1 molar ratio of methyl chloroacetate to piperidinone to drive the reaction to completion .
Advanced: How can computational modeling aid in predicting the pharmacokinetic properties of derivatives?
Answer:
- ADME prediction : Use tools like SwissADME to calculate logP (target ~2.5 for CNS penetration) and PSA (<90 Ų for membrane permeability) .
- Docking studies : Model interactions with targets (e.g., GLP-1 receptors in ) by aligning the pyridinyl group for π-stacking and the ester for hydrogen bonding .
- Metabolic stability : Simulate CYP450 metabolism (e.g., CYP3A4) to identify labile sites (e.g., ester groups) for stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
